2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone
Description
2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone is a pyrazine-derived compound featuring a ketone backbone substituted with a branched alkylamino group. Its structure comprises a pyrazin-2-yl moiety linked to an ethanone group, with a secondary amine substituent at the α-carbon position. This substituent consists of an isopropyl group and a 2-aminoethyl chain, conferring both lipophilic and hydrophilic properties. The compound has been cataloged as a synthetic intermediate in organic chemistry, though it is currently listed as discontinued by CymitQuimica .
Properties
IUPAC Name |
2-[2-aminoethyl(propan-2-yl)amino]-1-pyrazin-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-9(2)15(6-3-12)8-11(16)10-7-13-4-5-14-10/h4-5,7,9H,3,6,8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLHMYJXJVORDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC(=O)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazine ring, followed by the introduction of the ethanone group and the amino substituents. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino and ethanone groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Scientific Research Applications
2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
(1) Substituent-Driven Reactivity
- Aminoalkyl vs. Alkyl Groups: The target compound’s 2-aminoethyl and isopropyl substituents enhance polarity and hydrogen-bonding capacity compared to simpler analogs like 2-(methylamino)-1-(pyrazin-2-yl)ethanone.
- Diazo Functionalization: 2-Diazo-1-(pyrazin-2-yl)ethanone exhibits high reactivity due to its diazo group, enabling applications in cycloaddition reactions and photochemical studies .
(2) Application-Specific Differences
- Flavoring Agents: 2-Acetyl Pyrazine and 2-Acetyl-3-ethylpyrazine are widely used in food and fragrance industries due to their low molecular weight and volatile, nutty aroma profiles. Their acetyl groups contribute to flavor intensity, unlike the aminoalkyl-substituted target compound .
- Intermediate Utility: The methylamino analog (C₇H₉N₃O) is preferred in small-scale syntheses for its simpler purification, whereas the target compound’s branched substituents may complicate scalability .
Biological Activity
2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone, including its antimicrobial, anticancer, and enzyme-inhibitory effects.
Chemical Structure and Properties
The molecular formula of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone is C11H17N3O, with a molecular weight of approximately 219.27 g/mol. It features a pyrazine ring, an isopropylamino group, and an ethanone moiety. The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone exhibits significant antimicrobial properties. In vitro evaluations have shown that the compound possesses activity against various pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Escherichia coli | Not specified | Not specified |
| Candida albicans | Not specified | Not specified |
The compound has been reported to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, demonstrating its potential as a therapeutic agent against biofilm-associated infections .
Anticancer Activity
In addition to its antimicrobial properties, 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone has shown promise in anticancer research. The compound was evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways.
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes, which is crucial for its biological activity:
| Enzyme | IC50 Value (μM) |
|---|---|
| DNA gyrase | 12.27 - 31.64 |
| Dihydrofolate reductase (DHFR) | 0.52 - 2.67 |
These inhibitory effects suggest that 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone could be developed into a therapeutic agent targeting specific metabolic pathways involved in bacterial resistance and cancer proliferation .
The mechanism by which this compound exerts its biological effects involves several potential pathways:
- Enzyme Interaction : Binding to and inhibiting key metabolic enzymes.
- Receptor Modulation : Interacting with cellular receptors to influence signaling pathways.
- Gene Expression Alteration : Modifying the expression levels of genes involved in cell survival and proliferation.
Case Studies
Several case studies have explored the biological activity of similar pyrazine derivatives, providing insights into the potential applications of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
